molecular formula C19H21NO2 B257241 1-Benzyl-3-phenyl-4-piperidinecarboxylic acid

1-Benzyl-3-phenyl-4-piperidinecarboxylic acid

Cat. No. B257241
M. Wt: 295.4 g/mol
InChI Key: RHWOCIYDVKOMMJ-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-phenyl-4-piperidinecarboxylic acid, also known as BTCP, is a chemical compound that belongs to the family of piperidinecarboxylic acids. It is a psychoactive drug that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

1-Benzyl-3-phenyl-4-piperidinecarboxylic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anesthetic agent.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-3-phenyl-4-piperidinecarboxylic acid is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-Benzyl-3-phenyl-4-piperidinecarboxylic acid has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and a reduction in anxiety and depression. It has also been shown to have analgesic and anesthetic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-3-phenyl-4-piperidinecarboxylic acid in lab experiments is its ability to modulate the activity of neurotransmitters in the brain. This makes it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential for toxicity and adverse effects.

Future Directions

There are several future directions for research on 1-Benzyl-3-phenyl-4-piperidinecarboxylic acid. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is its potential use as an analgesic and anesthetic agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

1-Benzyl-3-phenyl-4-piperidinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of benzyl cyanide with phenylmagnesium bromide, followed by the reduction of the resulting benzyl phenyl ketone with sodium borohydride. The resulting intermediate is then reacted with piperidine and chloroacetic acid to yield the final product.

properties

Product Name

1-Benzyl-3-phenyl-4-piperidinecarboxylic acid

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(3S,4R)-1-benzyl-3-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C19H21NO2/c21-19(22)17-11-12-20(13-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,22)/t17-,18-/m1/s1

InChI Key

RHWOCIYDVKOMMJ-QZTJIDSGSA-N

Isomeric SMILES

C1C[NH+](C[C@@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2)CC3=CC=CC=C3

SMILES

C1CN(CC(C1C(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1C[NH+](CC(C1C(=O)[O-])C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.